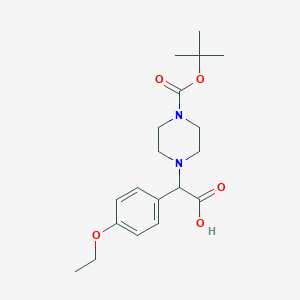

2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

描述

Chemical Classification and Nomenclature

2-(4-tert-Butoxycarbonyl-piperazinyl)-2-(4-ethoxylphenyl)acetic acid represents a sophisticated member of the piperazine derivative family, characterized by its complex molecular architecture incorporating multiple functional domains. The compound possesses the molecular formula Carbon 19 Hydrogen 28 Nitrogen 2 Oxygen 5, yielding a molecular weight of 364.44 grams per mole. The systematic nomenclature reflects the presence of a six-membered piperazine ring bearing a tert-butoxycarbonyl protecting group at the 4-position, coupled with an ethoxy-substituted phenyl ring and an acetic acid moiety.

The compound's chemical classification places it within the broader category of nitrogen-containing heterocycles, specifically as an alpha-amino acid derivative with piperazine substitution. The tert-butoxycarbonyl protecting group, commonly employed in organic synthesis, enhances the compound's stability and solubility characteristics while providing selective reactivity at specific nitrogen centers. The ethoxyl substituent on the phenyl ring introduces additional lipophilic character, distinguishing this compound from related methoxy-substituted analogs.

Table 1: Physicochemical Properties of 2-(4-tert-Butoxycarbonyl-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

The structural complexity of this compound is further exemplified by its multiple stereochemical possibilities and conformational flexibility. The asymmetric carbon center adjacent to the carboxylic acid functionality creates potential for enantiomeric forms, while the piperazine ring adopts preferential chair conformations that influence overall molecular geometry. These structural characteristics directly impact the compound's interaction potential with biological targets and its utility as a synthetic intermediate.

Historical Context in Piperazine Chemistry

The development of piperazine chemistry traces its origins to the late 19th century, when researchers first synthesized the parent piperazine compound through the ammoniation of 1,2-dichloroethane. The naming convention for piperazines emerged from their structural similarity to piperidine, with the addition of the azine infix reflecting the presence of an additional nitrogen atom compared to the parent piperidine structure. This historical foundation established the groundwork for subsequent investigations into substituted piperazine derivatives.

The evolution of tert-butoxycarbonyl-protected piperazine derivatives represents a significant advancement in synthetic methodology, enabling selective functionalization while maintaining chemical stability. The development of efficient synthetic routes to nitrogen-tert-butoxycarbonyl piperazine compounds has been documented through various methodological improvements, including the use of diethanol amine as a starting material for three-step synthesis processes involving chlorination, tert-butoxycarbonyl protection, and aminolysis cyclization. These synthetic innovations achieved remarkable yields exceeding 94% with purities above 99%, demonstrating the maturation of piperazine synthetic chemistry.

The emergence of phenyl-substituted piperazine derivatives marked another pivotal development in heterocyclic chemistry research. The incorporation of aromatic substituents, particularly those bearing electron-donating groups such as ethoxy functionalities, expanded the scope of piperazine applications in medicinal chemistry. Research investigations spanning the past decade have demonstrated that over 100 piperazine-containing molecules exhibit diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and antioxidant properties.

Significance in Heterocyclic Chemistry Research

The significance of 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(4-ethoxylphenyl)acetic acid in heterocyclic chemistry research stems from its role as a versatile synthetic intermediate and its contribution to structure-activity relationship studies. Research findings indicate that compounds containing piperazine scaffolds serve as privileged structures in drug discovery, demonstrating wide distribution in biologically active compounds across multiple therapeutic areas. The specific structural features of this compound, including the protected piperazine ring and ethoxy-substituted aromatic system, enable sophisticated molecular modifications that enhance pharmaceutical applications.

The compound's utility in pharmaceutical development has been extensively documented, particularly in the synthesis of drugs targeting neurological disorders. The presence of the tert-butoxycarbonyl protecting group facilitates selective chemical transformations while maintaining structural integrity during complex synthetic sequences. Additionally, the ethoxy substitution pattern on the phenyl ring provides opportunities for further functionalization and optimization of biological activity profiles.

Table 2: Research Applications of Related Piperazine Derivatives

The compound's contribution to understanding structure-activity relationships has proven particularly valuable in medicinal chemistry research. The nitrogen atoms within the piperazine ring system provide essential improvements in pharmacokinetic properties due to their appropriate acid dissociation constant values. These nitrogen sites contribute to increased water solubility of drug-like molecules, thereby playing crucial roles in bioavailability enhancement. The balance between pharmacodynamic and pharmacokinetic profiles represents a fundamental consideration in drug design, making piperazine-containing compounds valuable tools in rational drug development.

Position within the Broader Piperazine Derivative Landscape

2-(4-tert-Butoxycarbonyl-piperazinyl)-2-(4-ethoxylphenyl)acetic acid occupies a distinctive position within the expansive landscape of piperazine derivatives, serving as both a representative example of advanced synthetic methodology and a functional intermediate for pharmaceutical applications. The compound's structural relationship to other members of this chemical family demonstrates the versatility of piperazine-based scaffolds in accommodating diverse functional group modifications.

Comparative analysis with related compounds reveals significant structural similarities and differences that influence biological activity profiles. The methoxy-substituted analog, 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(4-methoxylphenyl)acetic acid, shares the same core architecture but differs in the aromatic substituent pattern. This structural variation potentially impacts lipophilicity, receptor binding affinity, and metabolic stability profiles. Similarly, compounds bearing different aromatic substitution patterns, such as fluorine, chlorine, or additional alkyl groups, demonstrate the modularity of this chemical framework.

Table 3: Comparative Analysis of Piperazine Derivative Structural Variations

The position of this compound within pharmaceutical research applications demonstrates its importance as a key intermediate in drug synthesis pathways. Research investigations have established that the unique structural characteristics of this compound class enable modifications that enhance both potency and selectivity in therapeutic applications. The compound's design facilitates the formation of effective drug delivery systems, ensuring improved absorption and targeted therapeutic action within biological systems.

属性

IUPAC Name |

2-(4-ethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-5-25-15-8-6-14(7-9-15)16(17(22)23)20-10-12-21(13-11-20)18(24)26-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNIXSDTFXXPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401138755 | |

| Record name | 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α-(4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400644-21-4 | |

| Record name | 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α-(4-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α-(4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid typically involves multiple steps:

Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Formation of Ethoxyphenyl Acetic Acid:

Coupling Reaction: The protected piperazine and ethoxyphenyl acetic acid are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.

Reduction: Reduction reactions can target the acetic acid moiety or the ethoxyphenyl group.

Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the ethoxyphenyl group could yield a phenol derivative, while reduction of the acetic acid moiety could produce an alcohol.

科学研究应用

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects . Research indicates that it may exhibit:

- Anti-inflammatory properties : Studies suggest that derivatives of piperazine compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Anticancer activity : The structural characteristics of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid may contribute to its ability to interact with cancer cell signaling pathways, promoting apoptosis or inhibiting proliferation.

Case Study : A study evaluating piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating the potential of compounds like this compound in oncology research.

Biological Research

In biological applications, this compound has been studied for its interactions with various biological targets:

- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing neurological conditions.

- Enzyme Inhibition : The acetic acid portion can serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Research Insights : Compounds with similar structures have been shown to inhibit serotonin receptors, which may lead to applications in treating mood disorders.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its synthesis typically involves:

- Protection of the piperazine ring : Using the Boc group prevents unwanted reactions during subsequent steps.

- Coupling with ethoxyphenyl acetic acid : This step is crucial for building the desired molecular structure.

Synthetic Route Overview

| Step | Description |

|---|---|

| Protection of Piperazine | The piperazine ring is protected using a Boc group to prevent side reactions. |

| Formation of Ethoxyphenyl Acetic Acid | Ethoxyphenyl acetic acid is synthesized and prepared for coupling. |

| Coupling Reaction | Coupling occurs using reagents like EDCI or DCC to form the final compound. |

Industrial Applications

In the industrial sector, this compound can be utilized as:

- Building Blocks in Chemical Manufacturing : Its unique structure allows it to be used in the synthesis of polymers and other materials.

- Development of New Materials : The compound's properties can be exploited to create new functional materials with specific characteristics.

作用机制

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The Boc group may be cleaved in vivo, releasing the active piperazine derivative.

相似化合物的比较

Key Observations:

- Reactivity: The 4-cyano group enhances electrophilicity, making it more reactive in nucleophilic substitutions .

- Biological Activity : Chloro and thienyl derivatives exhibit stronger halogen-bonding or π-π stacking interactions, relevant in receptor targeting .

Stability and Formulation Considerations

- Boc Protection : The Boc group stabilizes the piperazine nitrogen against oxidation and unwanted side reactions during synthesis .

- Pseudopolymorphism: Hydrate forms (e.g., monohydrate vs. anhydrous dihydrochloride) impact solubility and bioavailability, as seen in related piperazinyl-acetic acid derivatives .

生物活性

2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. It features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and an ethoxyphenyl group attached to an acetic acid moiety. This compound has garnered interest due to its possible therapeutic effects, including anti-inflammatory and anticancer activities.

- IUPAC Name : 2-(4-ethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

- Molecular Formula : C19H28N2O5

- CAS Number : 1400644-21-4

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Piperazine : The piperazine ring is protected using a Boc group to prevent unwanted reactions.

- Formation of Ethoxyphenyl Acetic Acid : The ethoxyphenyl acetic acid is synthesized separately.

- Coupling Reaction : The protected piperazine and ethoxyphenyl acetic acid are coupled using coupling reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism of action may involve the cleavage of the Boc group in vivo, releasing the active piperazine derivative, which can modulate enzyme activity or receptor interactions.

Therapeutic Potential

Research indicates that this compound may exhibit:

- Anti-inflammatory Effects : Potentially useful in treating conditions characterized by inflammation.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid | Methoxy instead of ethoxy | Similar anti-inflammatory properties |

| 2-(4-Boc-piperazinyl)-2-(4-hydroxyphenyl)acetic acid | Hydroxy instead of ethoxy | Enhanced antioxidant activity |

The presence of the ethoxy group in this compound may influence its chemical reactivity and biological activity compared to similar compounds with different substituents .

Case Studies and Research Findings

- Study on Anti-inflammatory Activity :

- Anticancer Research :

- Pharmacokinetic Studies :

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(4-Boc-piperazinyl)-2-(4-ethoxyphenyl)acetic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Boc-protected piperazine derivatives (e.g., 1-(2-N-Boc-aminoethyl)piperazine in ) are often reacted with substituted phenylacetic acid precursors. A common approach involves activating the carboxylic acid group (e.g., via mixed anhydrides or coupling reagents like EDC/HOBt) to facilitate amide bond formation. The Boc group ensures regioselectivity and protects the piperazine nitrogen during synthesis .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : Purity assessment using reverse-phase chromatography (≥97% purity, as noted in ).

- NMR : Confirm substitution patterns (e.g., ethoxyphenyl protons at δ 4.0–4.2 ppm for –OCH2– and aromatic protons in the 6.5–7.5 ppm range) .

- Mass Spectrometry : Validate molecular weight (e.g., exact mass ~380.44 g/mol for dimethoxy analogs in ).

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store at –20°C under inert gas (e.g., argon) to prevent Boc group hydrolysis. Lyophilized samples should be protected from moisture, as humidity can degrade the acid moiety .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of analogs with varied substituents?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach () combines reaction path searches with experimental validation to identify optimal conditions for introducing substituents (e.g., fluorophenyl or dimethoxyphenyl groups as in ). Machine learning models can also prioritize substituents for targeted biological activity.

Q. What challenges arise in resolving stereochemistry during synthesis?

- Methodological Answer : The compound’s chiral center (from the acetic acid moiety) requires enantioselective methods. Techniques include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose derivatives) .

- Diastereomeric Salt Formation : As demonstrated in , resolving racemic mixtures via crystallization with chiral amines (e.g., (R)-1-phenylethylamine).

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions often stem from assay variability or impurities. Mitigation strategies:

- Reproducibility Checks : Replicate experiments across multiple batches (≥97% purity, ).

- Orthogonal Assays : Combine enzymatic assays with cellular models to confirm activity trends.

- X-ray Crystallography : Resolve ambiguities in binding modes (e.g., crystal structure data in for related piperazinyl derivatives).

Q. What analytical methods are suitable for studying metabolic stability in biological systems?

- Methodological Answer : Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。